![molecular formula C11H15BrClO3PS B585469 4-Bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene CAS No. 1346603-72-2](/img/no-structure.png)

4-Bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

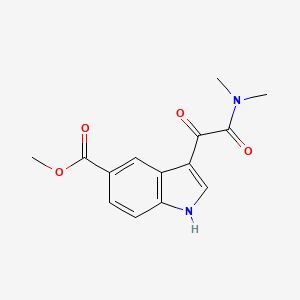

Profenofos-d7 is a fascinating chemical compound widely used in scientific research. It exhibits exceptional properties that enable scientists to investigate various phenomena. Its versatile nature allows for exploration in diverse fields, contributing to groundbreaking discoveries. The molecular formula of Profenofos-d7 is C11 D7 H8 Br Cl O3 P S .

Synthesis Analysis

A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The instrument employed for quantitation was spectrophotometry .

Molecular Structure Analysis

The molecular structure of Profenofos-d7 is represented by the formula C11 D7 H8 Br Cl O3 P S . It is a member of the organophosphate class of pesticides .

Chemical Reactions Analysis

Profenofos, an organophosphorus insecticide, was first evaluated by the JMPR in 1990 and has been reviewed for residue in 1992, 1994, and 1995 . It was listed for periodic re-evaluation for residue evaluation at the 39th Session of the CCPR by the 2008 JMPR .

Physical And Chemical Properties Analysis

Profenofos is a liquid with a pale yellow to amber color and a garlic-like odor . It was first registered in the United States in 1982 .

Applications De Recherche Scientifique

Detection of Profenofos Residues

Electrochemical Aptasensor : An electrochemical aptasensor was developed for sensitive detection of profenofos residues, particularly in vegetables. This method employs a dual amplification strategy, offering a low detection limit and can be applied to monitor profenofos in agricultural products (Yancui et al., 2018).

DNA-Based Sensor : Another approach involves an electrochemical DNA aptasensor for detecting profenofos using disposable graphite screen-printed electrodes. This sensor works in a competitive format and can detect profenofos in different solutions (Selvolini et al., 2018).

Environmental Impact and Biodegradation

Resistance in Pests : A study showed that Spodoptera litura developed resistance to profenofos, an acetylcholine esterase inhibitor, leading to cross-resistance to other insecticides but also causing fitness costs in the resistant strain (Abbas et al., 2014).

Biodegradation by Bacteria : Pseudomonas aeruginosa and Pseudoxanthomonas suwonensis have been identified as capable of degrading profenofos. These bacteria could potentially be used for bioremediation of contaminated soils (Malghani et al., 2009; Talwar & Ninnekar, 2015).

Impact on Aquatic Life : Profenofos has shown genotoxic effects on erythrocytes of the silver barb, indicating its potential toxicity in aquatic ecosystems (Khan et al., 2018).

Toxicological Studies

Cytotoxicity and Genotoxicity : Research indicates that profenofos can induce cytotoxicity and genotoxicity in cultured human peripheral blood lymphocytes, suggesting potential harmful effects on human health (Das et al., 2006).

Testicular Toxicity : A study on rats revealed that profenofos can cause testicular toxicity, affecting male reproductive health (Moustafa et al., 2007).

Neurotoxicity : Profenofos exposure in rats showed neurotoxic effects, which could be ameliorated by treatment with vitamins C and E (Badawy et al., 2017).

Metabolic and Detoxification Pathways : Profenofos metabolism leads to the formation of 4-bromo-2-chlorophenol, a biomarker of exposure, primarily via cytochrome P450 enzymes (Dadson et al., 2013).

Oxidative Stress in Fish : Exposure of Labeo rohita to profenofos resulted in oxidative stress, DNA damage, and histopathological alterations, demonstrating its impact on aquatic life (Nataraj et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Profenofos-d7 can be achieved by introducing seven deuterium atoms into the Profenofos molecule.", "Starting Materials": [ "Profenofos", "Deuterium oxide", "Sodium borodeuteride", "Deuterium gas" ], "Reaction": [ "Profenofos is reacted with deuterium oxide in the presence of a catalyst to introduce six deuterium atoms into the molecule.", "The resulting compound is then reacted with sodium borodeuteride to replace one of the remaining hydrogen atoms with a deuterium atom.", "Finally, the compound is exposed to deuterium gas to replace the remaining hydrogen atom with a deuterium atom, resulting in the final product, Profenofos-d7." ] } | |

Numéro CAS |

1346603-72-2 |

Formule moléculaire |

C11H15BrClO3PS |

Poids moléculaire |

380.67 g/mol |

Nom IUPAC |

4-bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i1D3,3D2,7D2 |

Clé InChI |

QYMMJNLHFKGANY-UWKUYXMGSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |

SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |

SMILES canonique |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |

Synonymes |

Phosphorothioic Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-(Propyl-d7) Ester; _x000B_CGA 15324-d7; Calofos-d7; Carina-d7; Curacron-d7; Ictacron-d7; O-(4-Bromo-2-chlorophenyl) O-ethyl S-(propyl-d7) phosphorothioate-d7; Prowess-d7; Selecron-d7; Tambo-d7; Polyc |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac Clopidogrel [(tert-Butylcarbonyl)oxy]methyl Ester](/img/structure/B585388.png)